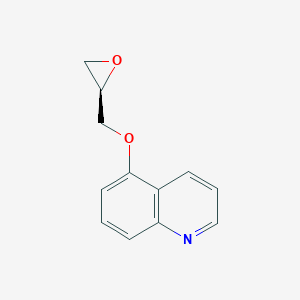

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Vue d'ensemble

Description

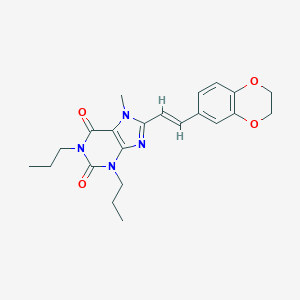

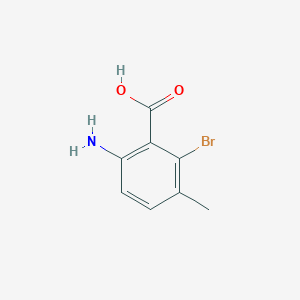

The compound “®-5-(Oxiran-2-ylmethoxy)quinoline” is a type of quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives generally consists of a quinoline core with various functional groups attached. In the case of “®-5-(Oxiran-2-ylmethoxy)quinoline”, it would have an oxirane (epoxide) group and a methoxy group attached to the quinoline core .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, reaction with primary and secondary amines leads to aminoalcohols characterized by a high tendency to rearrangement and/or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary depending on their specific structure. Some general properties of quinoline derivatives include their molecular formula, molecular weight, and possibly their melting and boiling points .Applications De Recherche Scientifique

Pharmacology

®-5-(Oxiran-2-ylmethoxy)quinoline: is a compound of interest in pharmacological research due to its potential biological activity. While specific applications in pharmacology are not detailed in the search results, compounds like this are typically investigated for their therapeutic potential, including their use as intermediates in the synthesis of more complex molecules that may have medicinal properties .

Organic Synthesis

In organic synthesis, ®-5-(Oxiran-2-ylmethoxy)quinoline can serve as a building block for the construction of complex organic molecules. Its oxirane (epoxide) group is particularly reactive and can undergo various ring-opening reactions, making it a valuable intermediate in the synthesis of a wide range of organic compounds .

Analytical Chemistry

Analytical chemists may explore the use of ®-5-(Oxiran-2-ylmethoxy)quinoline as a standard or reagent in chemical analysis. Due to its distinct chemical structure, it could be used to calibrate instruments or as a reactant in assays to detect or quantify other substances .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on epoxides. Understanding how ®-5-(Oxiran-2-ylmethoxy)quinoline interacts with biological molecules can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Environmental Science

®-5-(Oxiran-2-ylmethoxy)quinoline: might be used in environmental science to study the degradation of quinoline derivatives in the environment or their potential toxicity to microorganisms. It could also be a model compound for understanding the environmental fate of similar organic pollutants .

Agricultural Science

In agricultural science, research might focus on the effects of quinoline derivatives like ®-5-(Oxiran-2-ylmethoxy)quinoline on plant growth or soil health. It could also be studied for its potential use as a precursor in the synthesis of agrochemicals .

Nanotechnology

While specific applications in nanotechnology are not detailed in the search results, compounds with unique structures such as ®-5-(Oxiran-2-ylmethoxy)quinoline could be investigated for their potential use in creating novel nanomaterials or as part of nanoscale sensors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYHBTWIHLITG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471323 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(Oxiran-2-ylmethoxy)quinoline | |

CAS RN |

145679-40-9 | |

| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)

![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)